molecular formula C13H11FIN B3335103 N-(4-Fluorobenzyl)-4-iodoaniline CAS No. 1040018-16-3

N-(4-Fluorobenzyl)-4-iodoaniline

Cat. No. B3335103
CAS RN: 1040018-16-3
M. Wt: 327.14 g/mol
InChI Key: DHUBAHJOGTTXTR-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-iodoaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is an important intermediate in the synthesis of various organic compounds and has been used in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-4-iodoaniline is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, which may be responsible for its therapeutic effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may be responsible for the compound's potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be responsible for its potential applications in the treatment of cancer. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(4-Fluorobenzyl)-4-iodoaniline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic at high concentrations, and its effects on living organisms are not fully understood.

Future Directions

There are several future directions for research on N-(4-Fluorobenzyl)-4-iodoaniline. One potential direction is the development of new drugs and materials based on this compound. For example, this compound could be modified to improve its therapeutic properties or to make it more suitable for use in specific applications. Another potential direction is the study of the compound's effects on living organisms. This could involve studying the compound's toxicity, pharmacokinetics, and pharmacodynamics in various animal models. Overall, this compound is a promising compound that has potential applications in various fields of scientific research.

Scientific Research Applications

N-(4-Fluorobenzyl)-4-iodoaniline has been used in the development of new drugs and materials. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in the development of new materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUBAHJOGTTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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